molecular formula C18H22N4O2 B2668742 N-[2-(cyclohexen-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide CAS No. 440331-64-6

N-[2-(cyclohexen-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide

Cat. No.: B2668742
CAS No.: 440331-64-6
M. Wt: 326.4
InChI Key: COTLPKNXHLQSIF-UHFFFAOYSA-N
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Description

N-[2-(cyclohexen-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide is a complex organic compound that features a cyclohexene ring, an ethyl chain, and a benzotriazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohexen-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohexen-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the benzotriazinone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[2-(cyclohexen-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or in the study of biological pathways.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-[2-(cyclohexen-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide exerts its effects involves interactions with molecular targets and pathways. The benzotriazinone moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The cyclohexenyl ethylamine portion may also contribute to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(cyclohexen-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the cyclohexenyl and benzotriazinone moieties allows for a diverse range of interactions and applications that may not be possible with simpler compounds.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c23-17(19-12-10-14-6-2-1-3-7-14)11-13-22-18(24)15-8-4-5-9-16(15)20-21-22/h4-6,8-9H,1-3,7,10-13H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTLPKNXHLQSIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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